molecular formula C9H8ClFO2 B1524641 Methyl 2-(4-chloro-3-fluorophenyl)acetate CAS No. 1035262-89-5

Methyl 2-(4-chloro-3-fluorophenyl)acetate

Cat. No.: B1524641
CAS No.: 1035262-89-5
M. Wt: 202.61 g/mol
InChI Key: CHIFGWQBSUHXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chloro-3-fluorophenyl)acetate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chloro-3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3-fluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-chloro-3-fluorobenzoic acid.

    Reduction: 4-chloro-3-fluorophenylethanol.

    Substitution: Various substituted phenylacetates depending on the substituent introduced.

Scientific Research Applications

Methyl 2-(4-chloro-3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-3-fluorophenyl)acetate depends on its specific application. In enzymatic reactions, it acts as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(4-chloro-2-fluorophenyl)acetate
  • Methyl 2-(4-chloro-3-fluorophenoxy)acetate

Uniqueness

Methyl 2-(4-chloro-3-fluorophenyl)acetate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-(4-chloro-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIFGWQBSUHXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697519
Record name Methyl (4-chloro-3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035262-89-5
Record name Methyl (4-chloro-3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-chloro-3-fluorophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-(4-chloro-3-fluorophenyl)acetic acid (10.07 g, 53.4 mmol) and concentrated H2SO4 (0.297 mL, 5.34 mmol) in MeOH (200 mL, 4940 mmol) was stirred at 95° C. for 17 hours in a 350 mL sealed vessel. The solution was concentrated in vacuo and then made basic with 1N NaOH(aq) (100 mL). The resulting mixture was extracted with EtOAc (2×100 mL), washed with water (100 mL), and then washed with brine (75 mL). The combined organic layers were dried over MgSO4, concentrated, and dried in vacuo to give methyl 2-(4-chloro-3-fluorophenyl)acetate (10.80 g). MS m/e=203.2 (M+H)+.
Quantity
10.07 g
Type
reactant
Reaction Step One
Name
Quantity
0.297 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-chloro-3-fluorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-chloro-3-fluorophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-chloro-3-fluorophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-chloro-3-fluorophenyl)acetate
Reactant of Route 5
Methyl 2-(4-chloro-3-fluorophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-chloro-3-fluorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.